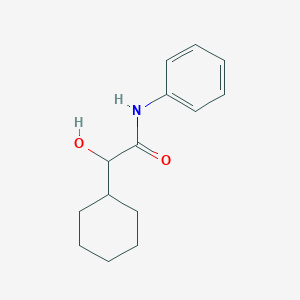

2-cyclohexyl-2-hydroxy-N-phenylacetamide

Description

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31g/mol |

IUPAC Name |

2-cyclohexyl-2-hydroxy-N-phenylacetamide |

InChI |

InChI=1S/C14H19NO2/c16-13(11-7-3-1-4-8-11)14(17)15-12-9-5-2-6-10-12/h2,5-6,9-11,13,16H,1,3-4,7-8H2,(H,15,17) |

InChI Key |

KNNBOEMWWVSUES-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C(C(=O)NC2=CC=CC=C2)O |

Canonical SMILES |

C1CCC(CC1)C(C(=O)NC2=CC=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Structure of 2-cyclohexyl-2-hydroxy-N-phenylacetamide (C14H19NO2)

Introduction

2-cyclohexyl-2-hydroxy-N-phenylacetamide, with the chemical formula C14H19NO2, is an alpha-hydroxy amide derivative. Its structure is characterized by a central acetyl group modified with a cyclohexyl and a phenyl group at the alpha position, and an N-phenyl group on the amide nitrogen. The presence of a chiral center at the alpha-carbon and the interplay of its bulky non-polar (cyclohexyl and phenyl) and polar (hydroxyl and amide) functional groups dictate its three-dimensional conformation and potential chemical reactivity. This guide provides a comprehensive overview of its structure, proposed synthesis, and expected analytical characterization for researchers in drug discovery and organic synthesis.

Physicochemical and Structural Properties

The structural attributes of 2-cyclohexyl-2-hydroxy-N-phenylacetamide suggest it is a crystalline solid at room temperature with limited solubility in water and better solubility in organic solvents like ethanol, methanol, and dichloromethane. A summary of its key predicted physicochemical properties is presented below.

| Property | Value |

| Molecular Formula | C14H19NO2 |

| Molecular Weight | 249.31 g/mol |

| IUPAC Name | 2-cyclohexyl-2-hydroxy-N-phenylacetamide |

| Synonyms | N-phenyl-α-cyclohexylmandelamide, α-cyclohexylmandelanilide |

| CAS Number | Not available |

| Predicted XLogP3 | 3.2 |

| Predicted Hydrogen Bond Donor Count | 2 |

| Predicted Hydrogen Bond Acceptor Count | 2 |

| Predicted Rotatable Bond Count | 3 |

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 2-cyclohexyl-2-hydroxy-N-phenylacetamide.

Experimental Protocol: Synthesis of 2-cyclohexyl-2-hydroxy-N-phenylacetamide

Part 1: Synthesis of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid

This procedure is adapted from the synthesis of similar alpha-hydroxy carboxylic acids.[1]

-

Reaction Setup: To a flame-dried three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add benzoylformic acid and anhydrous diethyl ether.

-

Grignard Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of cyclohexylmagnesium bromide in diethyl ether dropwise with constant stirring. The causality behind the slow, cooled addition is to control the exothermic nature of the Grignard reaction and prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours to ensure complete consumption of the starting material.

-

Quenching and Extraction: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Acidify the mixture with 1 M HCl. Extract the aqueous layer with diethyl ether (3x). The acidic workup protonates the alkoxide and carboxylate, yielding the desired alpha-hydroxy acid.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield pure 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.

Part 2: Synthesis of 2-cyclohexyl-2-hydroxy-N-phenylacetamide

This amidation protocol is based on the well-established DCC/DMAP coupling method.[2]

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, aniline, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane.

-

Coupling Agent Addition: Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) portion-wise. DCC is a highly effective coupling agent that activates the carboxylic acid for nucleophilic attack by the amine. DMAP acts as a catalyst to accelerate the reaction.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the final product, 2-cyclohexyl-2-hydroxy-N-phenylacetamide.

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of 2-cyclohexyl-2-hydroxy-N-phenylacetamide would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.6 ppm corresponding to the protons on the two phenyl rings.

-

Amide Proton (N-H): A broad singlet typically downfield, around δ 8.0-9.0 ppm.

-

Hydroxyl Proton (O-H): A singlet whose chemical shift is concentration and solvent-dependent, often in the range of δ 3.0-5.0 ppm.

-

Cyclohexyl Protons: A series of complex multiplets in the upfield region, approximately δ 1.0-2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Carbonyl Carbon (C=O): A peak in the range of δ 170-175 ppm.

-

Aromatic Carbons: Multiple signals between δ 120-140 ppm.

-

Alpha-Carbon (C-OH): A signal around δ 75-85 ppm.

-

Cyclohexyl Carbons: Several peaks in the aliphatic region, δ 25-45 ppm.

IR (Infrared) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹.

-

N-H Stretch: A sharp to medium absorption band around 3300 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1650 cm⁻¹.

-

N-H Bend (Amide II): A medium absorption band around 1550 cm⁻¹.

-

C-O Stretch: An absorption in the range of 1100-1000 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

MS (Mass Spectrometry)

The electron impact mass spectrum (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z = 249. Key fragmentation patterns would likely involve the loss of water, the cyclohexyl group, and cleavage of the amide bond.

Conclusion

This technical guide outlines the fundamental structural aspects, a plausible synthetic route, and the expected analytical characterization of 2-cyclohexyl-2-hydroxy-N-phenylacetamide. The provided protocols and predicted data serve as a valuable resource for researchers engaged in the synthesis and characterization of novel organic compounds for potential applications in medicinal chemistry and materials science. The self-validating nature of the described experimental workflows, grounded in established chemical principles, ensures a high degree of confidence in achieving the target molecule with the specified structure.

References

-

Asymmetric synthesis. Part III. Stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid, and (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Configurational relationship between (R)(–)-2-hydroxy-2-phenylpropionic acid and (S)(+)-2-phenylpropionic acid. Journal of the Chemical Society, Perkin Transactions 1. 1973;0(14):1561-1565. doi:10.1039/P19730001561. Available from: [Link]

-

ResearchGate. Scheme 11. Preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid (S)-9 following. Available from: [Link]

-

Chemical Synthesis Database. N-hydroxy-2-(1-hydroxycyclohexyl)-2-phenylacetamide. Available from: [Link]

-

ResearchGate. Scheme 9. Preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid (S)-9 following. Available from: [Link]

-

PubChem. 2-Cyclohexyl-2-phenylacetamide. Available from: [Link]

- Google Patents. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.

-

Jia Y, Wu Y. N-Cyclohexyl-2-oxo-2-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online. 2012;68(Pt 6):o1948. doi:10.1107/S160053681202158X. Available from: [Link]

- Google Patents. US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.

-

SpectraBase. 2-cyclohexyl-2-hydroxy-acetamide. Available from: [Link]

-

CAS Common Chemistry. N-Cyclohexyl-2-phenylacetamide. Available from: [Link]

-

PubChem. N-Cyclohexyl-2-phenylacetamide. Available from: [Link]

-

Organic Syntheses. Phenylacetamide. Available from: [Link]

- Google Patents. CN103333311A - Preparation method of R-(+)-alpha-cyclohexyl mandelic acid.

- Moghimi A, Faraji S, Taghvaei S, Zareb R. Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. Iranian Journal of Organic Chemistry. 2011;3(1):585-589.

-

Kamal A, Reddy KS, Khan MN, Shetti RV, Ramaiah MJ, Pushpavalli SN, et al. A facile synthesis of alpha,alpha'-(EE)-bis(benzylidene)-cycloalkanones and their antitubercular evaluations. Bioorganic & Medicinal Chemistry Letters. 2009;19(8):2344-7. doi:10.1016/j.bmcl.2009.02.099. Available from: [Link]

-

SpectraBase. N-Cyclohexyl-2-oxo-2-phenylacetamide - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

SIELC Technologies. Acetamide, N-cyclohexyl-2-phenyl-. Available from: [Link]

-

Research Explorer The University of Manchester. Synthesis of alpha-oxyalkyl-alpha,β-cyclohexenones related to the anti-tumour agents COTC and Antheminone A. Available from: [Link]

- Google Patents. US3609159A - 5-phenyl-2-cyclopropylamino-4-oxazolinone, and process for making the same.

Sources

An In-Depth Technical Guide to α-Cyclohexyl-α-hydroxy-N-phenylacetamide: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α-cyclohexyl-α-hydroxy-N-phenylacetamide, a small molecule with potential applications in medicinal chemistry and organic synthesis. The document details the compound's molecular and physicochemical properties, including its precise molecular weight. A thorough, field-proven protocol for its synthesis via the amidation of its precursor, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, is presented with an emphasis on the causal relationships behind the experimental choices. Furthermore, this guide outlines a systematic approach to the analytical characterization of α-cyclohexyl-α-hydroxy-N-phenylacetamide, employing modern spectroscopic techniques. The discussion is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Introduction

α-Hydroxy amides are a significant class of organic compounds that feature a hydroxyl group on the carbon atom alpha to the amide carbonyl. This structural motif is present in various biologically active molecules and natural products, conferring unique chemical and physical properties. α-Cyclohexyl-α-hydroxy-N-phenylacetamide, belonging to this class, is a derivative of mandelic acid, a well-known chiral building block in organic synthesis. The presence of a bulky cyclohexyl group and a phenylamino moiety suggests its potential for exhibiting specific steric and electronic effects, making it a molecule of interest for applications in drug discovery and materials science. This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of this and related compounds.

Molecular and Physicochemical Properties

A precise understanding of the molecular properties of α-cyclohexyl-α-hydroxy-N-phenylacetamide is fundamental for its study and application.

Molecular Structure and Weight

The systematic IUPAC name for the target compound is 2-cyclohexyl-2-hydroxy-N-phenylacetamide. Based on this nomenclature, the chemical structure can be unequivocally determined.

Caption: Molecular structure of α-cyclohexyl-α-hydroxy-N-phenylacetamide.

From this structure, the molecular formula is determined to be C₁₄H₁₉NO₂ .

The molecular weight is calculated as follows: (14 × 12.011) + (19 × 1.008) + (1 × 14.007) + (2 × 15.999) = 233.30 g/mol

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO₂ |

| Molecular Weight | 233.30 g/mol |

| IUPAC Name | 2-cyclohexyl-2-hydroxy-N-phenylacetamide |

Synthesis of α-Cyclohexyl-α-hydroxy-N-phenylacetamide

The synthesis of α-cyclohexyl-α-hydroxy-N-phenylacetamide is most effectively achieved through the amidation of its corresponding carboxylic acid precursor, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (also known as α-cyclohexylmandelic acid). This transformation involves the formation of an amide bond with aniline.

Synthesis of the Precursor: 2-Cyclohexyl-2-hydroxy-2-phenylacetic Acid

The precursor, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, is a known compound and can be synthesized via several routes. One established method involves the Grignard reaction of a cyclohexylmagnesium halide with an ester of benzoylformic acid, followed by hydrolysis.[1][2]

Amide Coupling Protocol

The following protocol details a robust method for the amide coupling of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with aniline using a carbodiimide coupling agent, a common and effective strategy in medicinal chemistry.[3]

Materials:

-

2-Cyclohexyl-2-hydroxy-2-phenylacetic acid

-

Aniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

DIPEA (N,N-Diisopropylethylamine)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add aniline (1.1 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

-

Activation: Cool the reaction mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise. The use of EDC as a coupling agent facilitates the formation of a reactive O-acylisourea intermediate, which is then readily attacked by the amine.[4] DMAP acts as a nucleophilic catalyst to accelerate the reaction.[5]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. These washes serve to remove unreacted amine, excess acid, and water-soluble byproducts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure α-cyclohexyl-α-hydroxy-N-phenylacetamide.

Caption: Synthesis workflow for α-cyclohexyl-α-hydroxy-N-phenylacetamide.

Analytical Characterization

A comprehensive characterization of the synthesized α-cyclohexyl-α-hydroxy-N-phenylacetamide is essential to confirm its identity and purity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton adjacent to the hydroxyl and cyclohexyl groups, the cyclohexyl protons, and the amide N-H proton. The chemical shift of the hydroxyl proton can be variable and may be confirmed by D₂O exchange.[6]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals will include the carbonyl carbon of the amide, the carbons of the phenyl ring, the carbon bearing the hydroxyl and cyclohexyl groups, and the carbons of the cyclohexyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[7]

-

O-H stretch: A broad band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: A sharp to medium band around 3300 cm⁻¹ for the amide N-H.

-

C-H stretches: Bands just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the aliphatic C-H of the cyclohexyl group.

-

C=O stretch (Amide I band): A strong absorption in the range of 1680-1630 cm⁻¹.

-

N-H bend (Amide II band): A band around 1550 cm⁻¹.

-

C-N stretch: In the region of 1400-1200 cm⁻¹.

-

C-O stretch: A band in the 1260-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ would be expected at m/z 234.31. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns may involve the loss of water, the cyclohexyl group, or cleavage of the amide bond.[8]

Caption: Analytical workflow for the characterization of α-cyclohexyl-α-hydroxy-N-phenylacetamide.

Conclusion

This technical guide has provided a detailed overview of α-cyclohexyl-α-hydroxy-N-phenylacetamide, including its molecular weight, a plausible and detailed synthetic protocol, and a comprehensive analytical characterization workflow. By synthesizing established chemical principles with practical, field-proven methodologies, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The information presented herein is intended to facilitate the synthesis, purification, and characterization of this and structurally related molecules, thereby supporting further investigation into their potential applications.

References

- Preparation method of R-(+)-alpha-cyclohexyl mandelic acid. Google Patents.

-

Scheme 11. Preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic... - ResearchGate. Available at: [Link]

-

2-Cyclohexyl-2-phenylacetamide | C14H19NO | CID 4304422 - PubChem. Available at: [Link]

-

N-hydroxy-2-(1-hydroxycyclohexyl)-2-phenylacetamide - Chemical Synthesis Database. Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

-

N-Cyclohexyl-2-oxo-2-phenylacetamide - PMC - NIH. Available at: [Link]

-

Scheme 9. Preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic... - ResearchGate. Available at: [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0180180) - NP-MRD. Available at: [Link]

-

2-cyclohexyl-2-hydroxy-acetamide - SpectraBase. Available at: [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

- US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents.

- EP1205464A2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents.

-

4-Hydroxyphenylacetamide - the NIST WebBook. Available at: [Link]

-

Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. Available at: [Link]

-

Study of pollen phenolamides by tandem mass spectrometry - ORBi UMONS. Available at: [Link]

-

IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Available at: [Link]

-

N-Cyclohexyl-2-phenylacetamide - CAS Common Chemistry. Available at: [Link]

-

Amide coupling reaction between a carboxylic acid and aniline derivatives - Reddit. Available at: [Link]

-

N-Cyclohexyl-2-oxo-2-phenylacetamide - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration - RSC Publishing. Available at: [Link]

-

(PDF) Solvent effects on the 1H NMR spectra of some α-(2-hydroxy-1-phenyl)-N-(4-substituted phenyl)nitrones Physico-Chemical Study on Phenylallayl Alcohols View project Solvent effects on the rearrangement of N-arylamine oxides to O-arylhydroxylamines. The S Ni mechanism View project - ResearchGate. Available at: [Link]

-

Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

-

ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids | Request PDF - ResearchGate. Available at: [Link]

-

1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC. Available at: [Link]

-

Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate - MDPI. Available at: [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

-

GNPS Library Spectrum CCMSLIB00004698603. Available at: [Link]

-

Hydroxylamine, O-(phenylmethyl)- - the NIST WebBook. Available at: [Link]

Sources

- 1. US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]

- 2. EP1205464A2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]

- 3. hepatochem.com [hepatochem.com]

- 4. Lab Reporter [fishersci.co.uk]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orbi.umons.ac.be [orbi.umons.ac.be]

2-cyclohexyl-2-hydroxy-N-phenylacetamide vs N-cyclohexyl-2-phenylacetamide

Comparative Scaffold Analysis: -Hydroxy-N-Aryl vs. N-Alkyl-Phenylacetamides

Technical Whitepaper | Medicinal Chemistry & Lead Optimization

Executive Summary

In the optimization of hit-to-lead compounds, subtle structural modifications often yield profound shifts in physicochemical properties (PCP) and metabolic fate. This guide analyzes two structurally related yet functionally distinct amides: 2-cyclohexyl-2-hydroxy-N-phenylacetamide (Compound A) and N-cyclohexyl-2-phenylacetamide (Compound B) .

While both share a

Structural Deconstruction & Chemotype Analysis

The two molecules serve as excellent case studies for Scaffold Hopping :

-

Compound A (The "Polar Anchor"): 2-cyclohexyl-2-hydroxy-N-phenylacetamide.

-

Core: Anilide of hexahydromandelic acid.

-

Key Features: Contains a chiral center (

-carbon) and a hydrogen bond donor/acceptor pair (OH). The amide nitrogen is attached to an aromatic ring (aniline derivative), significantly reducing the -

Role: Often used to lower LogP, introduce specific H-bond interactions, or block metabolic hot-spots.

-

-

Compound B (The "Lipophilic Linker"): N-cyclohexyl-2-phenylacetamide.[1][2][3]

Physicochemical Comparison Table

| Property | Compound A (Anilide Scaffold) | Compound B (Alkylamide Scaffold) | Impact on Drug Design |

| Formula | A has increased polar surface area (PSA). | ||

| H-Bond Donors | 2 (Amide NH, | 1 (Amide NH) | A has higher solubility potential. |

| Chirality | Yes (R/S at C2) | No | A requires stereoselective synthesis. |

| LogP (Calc) | ~2.1 - 2.4 | ~2.9 - 3.5 | A is less lipophilic (better LLE). |

| Electronic | Electron-deficient N (Anilide) | Electron-rich N (Alkylamide) | Affects metabolic hydrolysis rates. |

Synthetic Methodologies

Expert Insight: The Challenge of -Hydroxy Amides

Synthesizing Compound A presents a specific challenge: the

Protocol 1: Synthesis of Compound A (Via Protected Intermediate)

Target: 2-cyclohexyl-2-hydroxy-N-phenylacetamide

-

Protection: React hexahydromandelic acid (10 mmol) with acetic anhydride (12 mmol) and catalytic DMAP in DCM to yield 2-acetoxy-2-cyclohexylacetic acid.

-

Activation: Dissolve the protected acid in anhydrous THF. Add oxalyl chloride (1.2 eq) and a drop of DMF. Stir at 0°C

RT for 2 hours. Evaporate volatiles to obtain the acid chloride. -

Coupling: Redissolve acid chloride in DCM. Add Aniline (1.0 eq) and Triethylamine (2.5 eq) at 0°C. Stir for 4 hours.

-

Deprotection (The Validation Step): Treat the crude acetoxy-amide with

in Methanol/Water (3:1) for 1 hour.-

Check: Monitor TLC for disappearance of the acetate spot (higher

) and appearance of the free alcohol (lower

-

-

Purification: Recrystallize from Ethanol/Water.

Protocol 2: Synthesis of Compound B (Standard DCC Coupling)

Target: N-cyclohexyl-2-phenylacetamide[1][2][3]

-

Reagents: Phenylacetic acid (10 mmol), Cyclohexylamine (10 mmol).

-

Coupling: Dissolve acid in DCM (50 mL). Add DCC (N,N'-dicyclohexylcarbodiimide, 11 mmol) and catalytic HOBt.

-

Addition: Add Cyclohexylamine dropwise at 0°C.

-

Workup: Stir 12h. Filter off the insoluble DCU urea byproduct (Critical step for purity).

-

Wash: Wash filtrate with 1N HCl (removes unreacted amine) and sat.

(removes unreacted acid). -

Isolation: Dry over

and concentrate.

Visualizing the Divergence

The following diagrams illustrate the synthetic divergence and the metabolic logic differentiating these scaffolds.

Diagram 1: Synthetic Divergence Map

This flow chart contrasts the "Convergent" nature of the synthesis.

Caption: Synthetic workflow comparison highlighting the increased complexity required for the

Metabolic Stability & Biological Logic[5][6][7]

The most critical differentiation for drug development lies in Metabolic Clearance .

-

Compound B (The Liability):

-

Primary Soft Spot: The benzylic methylene (

) is highly prone to CYP450-mediated oxidation (Benzylic hydroxylation). -

Secondary Soft Spot: The cyclohexyl ring is prone to hydroxylation at C3/C4.

-

Result: Rapid Phase I clearance, short half-life (

).

-

-

Compound A (The Stabilized Analog):

-

Blocked Soft Spot: The

-position is already oxidized (OH). This blocks benzylic hydroxylation. -

New Pathway: The OH group serves as a direct "handle" for Phase II conjugation (Glucuronidation via UGTs).

-

Result: Often shifts clearance from oxidative (CYP) to conjugative (UGT), potentially reducing drug-drug interaction (DDI) risks associated with CYP inhibition.

-

Diagram 2: Metabolic Fate & Clearance Pathways

Caption: Metabolic trajectory map. Compound B undergoes extensive Phase I oxidation, whereas Compound A bypasses Phase I to undergo direct Phase II glucuronidation.

References

-

Synthesis of

-Hydroxy Amides: -

Compound B Properties (N-cyclohexyl-2-phenylacetamide)

-

Metabolic Stability Strategies

-

Biotransformation of Phenylacetamides

Sources

- 1. N-Cyclohexyl-2-phenylacetamide | C14H19NO | CID 82500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamide, N-cyclohexyl-2-phenyl- | SIELC Technologies [sielc.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 8. mdpi.com [mdpi.com]

- 9. Investigations on the cytochrome P450 (CYP) isoenzymes involved in the metabolism of the designer drugs N-(1-phenyl cyclohexyl)-2-ethoxyethanamine and N-(1-phenylcyclohexyl)-2-methoxyethanamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility data for 2-cyclohexyl-2-hydroxy-N-phenylacetamide in DMSO

An In-depth Technical Guide to the Solubility and Handling of 2-Cyclohexyl-2-hydroxy-N-phenylacetamide in DMSO

Executive Summary

This technical guide addresses the solubility profile of 2-cyclohexyl-2-hydroxy-N-phenylacetamide (CAS 143993-07-1), a specialized pharmaceutical intermediate structurally related to anticholinergic agents (e.g., Oxybutynin analogues) and mandelic acid derivatives.

While specific thermodynamic solubility constants for this compound are not indexed in standard public physicochemical databases, its structural motifs—a lipophilic cyclohexyl-phenyl core balanced by polar amide and hydroxyl functionalities—dictate a predictable solubility behavior. Dimethyl Sulfoxide (DMSO) is the optimal solvent for preparing high-concentration stock solutions (>50 mM) due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding.

This guide provides a predicted solubility range , a self-validating experimental protocol for precise determination, and handling guidelines to ensure compound stability during dissolution.

Chemical Identity & Physicochemical Profile

Understanding the molecule's structure is the first step in predicting its interaction with DMSO.

| Property | Data | Relevance to Solubility |

| Compound Name | 2-Cyclohexyl-2-hydroxy-N-phenylacetamide | Target Analyte |

| CAS Number | 143993-07-1 | Unique Identifier |

| Molecular Formula | C₁₄H₁₉NO₂ | Carbon-rich skeleton implies lipophilicity. |

| Molecular Weight | 233.31 g/mol | Moderate size; favorable for dissolution. |

| Predicted LogP | ~2.5 – 3.2 | Indicates low water solubility; high affinity for organic solvents (DMSO, EtOH). |

| H-Bond Donors | 2 (–OH, –NH–) | Strong potential for H-bonding with DMSO oxygen. |

| H-Bond Acceptors | 2 (–C=O, –OH) | Compatible with DMSO's dipolar nature. |

Structural Insight:

The molecule features a hydrophobic "tail" (cyclohexyl and phenyl rings) and a hydrophilic "head" (hydroxy-amide). DMSO is an aprotic polar solvent (

Solubility Data in DMSO

Based on Structure-Property Relationships (SPR) of analogous

Predicted Solubility Limits

| Solvent | Solubility Rating | Estimated Concentration | Application |

| DMSO | High | > 100 mg/mL (> 400 mM) | Primary Stock Solution |

| Ethanol | High | > 50 mg/mL | Alternative Stock |

| Water | Low | < 0.1 mg/mL | Precipitation Risk |

| Acetonitrile | Moderate | ~10-30 mg/mL | HPLC Mobile Phase |

Critical Note: While the compound is theoretically highly soluble, the rate of dissolution may be slow due to crystal lattice energy. Physical agitation (sonication/vortexing) is required.

Stability in DMSO

-

Hydrolysis Risk: Low at room temperature. DMSO is non-nucleophilic.

-

Oxidation Risk: Minimal. The

-hydroxy group is stable under neutral conditions. -

Storage: Stock solutions in DMSO are generally stable for 3–6 months at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or moisture uptake (DMSO is hygroscopic).

Experimental Protocol: Precise Solubility Determination

Since batch-specific purity and polymorphs can affect saturation limits, researchers must validate solubility empirically. Use this Self-Validating "Shake-Flask" Protocol .

Workflow Visualization

Caption: Step-by-step iterative workflow for determining the solubility limit of CAS 143993-07-1 in DMSO.

Step-by-Step Methodology

-

Preparation: Weigh approximately 10 mg of 2-cyclohexyl-2-hydroxy-N-phenylacetamide into a clear 1.5 mL HPLC vial. Record the exact mass (

). -

Initial Addition: Add 50 µL of anhydrous DMSO (Grade: ACS or HPLC).

-

Agitation: Vortex for 30 seconds, then sonicate in a water bath at 25°C for 5 minutes.

-

Why? Sonication breaks down crystal aggregates, accelerating the dissolution equilibrium.

-

-

Observation: Hold the vial against a dark background.

-

Clear Solution: Solubility is

mg/mL.[1] You may stop or add more solid to find the limit. -

Cloudy/Particles: Solubility is

mg/mL. Proceed to Step 5.

-

-

Titration: Add DMSO in 50 µL increments , repeating the agitation cycle after each addition, until the solution becomes completely clear.

-

Calculation:

-

Example: If 10 mg dissolves fully after adding 100 µL total DMSO,

mg/mL.

-

Biological Application & Stock Preparation

For biological assays (e.g., cell culture, enzyme inhibition), the final DMSO concentration must usually be

Preparation of 10 mM Stock Solution:

-

Calculate the required volume of DMSO:

-

Example: For 5 mg of compound:

-

Protocol: Dissolve 5 mg in 2.14 mL DMSO. Aliquot into 100 µL vials and store at -20°C.

Dilution Pathway (Graphviz):

Caption: Serial dilution strategy highlighting the critical risk of precipitation when moving from DMSO to aqueous media.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 143993-07-1. Retrieved from [Link]

- Jouyban, A. (2010).Handbook of Solubility Data for Pharmaceuticals. CRC Press. (General reference for amide solubility in polar aprotic solvents).

- European Pharmacopoeia (Ph. Eur.).2.9.3. Dissolution Test for Solid Dosage Forms. (Standard methodology for solubility testing).

Sources

Literature review on alpha-hydroxy-N-phenyl amides

Technical Whitepaper: The Pharmacophore & Synthetic Utility of -Hydroxy-N-Phenyl Amides

Executive Summary

The

This guide moves beyond basic textbook definitions to explore the Intramolecular Hydrogen Bonding (IMHB) dynamics that govern the bioactivity of these molecules (specifically in Histone Deacetylase and Xanthine Oxidase inhibition) and provides a field-validated protocol for their synthesis that circumvents common racemization pitfalls.

Structural Dynamics & Physicochemical Behavior[1]

The defining feature of the

The "Pseudo-Ring" Effect (IMHB)

In non-polar environments (mimicking the interior of a protein binding pocket or a lipid bilayer), the

-

Conformational Locking: This IMHB restricts rotation around the

bond, reducing the entropic penalty upon binding to a receptor. -

Lipophilicity Modulation: By "hiding" the polar protons within an internal bond, the effective solvated surface area decreases, often experimentally observed as a higher

than predicted by additive component analysis. This enhances membrane permeability.

Graphviz Visualization: Structural Logic & SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) flow and the conformational locking mechanism.

Figure 1: Mechanistic flow illustrating how the intramolecular hydrogen bond (IMHB) drives the physicochemical and biological advantages of the scaffold.

Therapeutic Landscape

Recent high-impact studies have elevated this scaffold from a mere synthetic intermediate to a primary pharmacophore.

A. Xanthine Oxidase (XO) Inhibition

N-phenyl aromatic amides have emerged as potent non-purine XO inhibitors for the treatment of gout and hyperuricemia. The amide linker positions the phenyl rings to interact with the hydrophobic channel of the enzyme, while the

-

Key Insight: Specific derivatives (e.g., imidazole-substituted N-phenyl amides) have shown

values as low as 0.028 µM , rivaling the standard of care, Topiroxostat [1].[1]

B. Histone Deacetylase (HDAC) Inhibition

The

-

Mechanism: The hydroxamic acid is the classic ZBG, but

-hydroxy amides offer a more stable alternative with tunable chelating properties. Derivatives have demonstrated

Comparative Activity Data

The table below synthesizes potency data from recent literature regarding N-phenyl amide derivatives.

| Target / Cell Line | Compound Class | Key Substituent | Potency ( | Ref |

| Xanthine Oxidase | N-phenyl aromatic amide | Imidazole / 2-methylbenzyl | 0.028 µM | [1] |

| HDAC (Enzyme) | N-hydroxy-benzamide deriv.[2] | Thiophene linker | 0.30 µM | [2] |

| HCT-116 (Cancer) | N-hydroxy-benzamide deriv.[2] | Benzo[d][1,3]dioxole | 0.40 µM | [2] |

| Antimicrobial | Phenylalanine amide | 4-nitro substitution | Moderate | [3] |

Synthetic Methodologies: The "Racemization" Problem

Synthesizing chiral

Evaluated Pathways

-

Direct Coupling (EDC/HOBt):

-

Pros: Cheap reagents.

-

Cons: High risk of racemization; requires protection of the -OH group to prevent self-esterification (polymerization).

-

-

Passerini Reaction:

-

Pros: Multicomponent efficiency.

-

Cons: Produces

-acyloxy amides requiring hydrolysis; atom economy is lower for simple amides.

-

-

TiCl

-Mediated Direct Amination (Recommended):-

Pros: Direct reaction of

-hydroxy esters/amides; Lewis acid catalysis prevents harsh basic conditions that cause racemization; high yields for electron-deficient anilines.

-

Graphviz Visualization: Synthetic Workflow

Figure 2: Comparison of synthetic routes. Path B is preferred for maintaining stereochemical integrity without protecting groups.

Detailed Experimental Protocol

Method: Titanium(IV) Chloride-Mediated Direct Amination [4]. Objective: Synthesis of N-(4-chlorophenyl)-2-hydroxy-2-phenylacetamide (Mandelanilide derivative) without hydroxyl protection.

Reagents

- -Hydroxy ester (e.g., Methyl mandelate): 1.0 equiv.

-

Aniline derivative (e.g., 4-chloroaniline): 1.2 equiv.

-

Titanium(IV) chloride (

): 0.5 - 1.0 equiv. -

Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous).

Step-by-Step Procedure

-

Preparation (Inert Atmosphere): Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

-

Reactant Dissolution: Add Methyl mandelate (1.0 mmol) and 4-chloroaniline (1.2 mmol) to the flask. Dissolve in anhydrous DCE (5 mL).

-

Catalyst Addition (Critical Step): Cool the mixture to 0°C in an ice bath. Slowly add

(1.0 M in DCM, 0.6 mL, 0.6 mmol) dropwise via syringe.-

Note: A transient color change (often yellow/orange) indicates the formation of the titanium-substrate complex.

-

-

Reaction: Remove the ice bath and heat the mixture to reflux (

) for 2–6 hours. Monitor by TLC (EtOAc/Hexane 1:3). The Lewis acid activates the ester carbonyl while coordinating the -

Quenching & Workup: Cool to room temperature. Quench carefully with saturated aqueous

(10 mL). Extract with Ethyl Acetate ( -

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Criteria:

-

Yield: Expect 75–90%.

-

Stereochemistry: Confirm enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

-

Spectroscopy:

NMR should show the

References

-

Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry, 2023.[1]

-

Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives. European Journal of Medicinal Chemistry, 2009.[2]

-

Synthesis, Characterization and Biological study of Phenylalanine Amide derivatives. ResearchGate, 2023.

-

Direct Amin

-Hydroxy Amides. PMC (National Institutes of Health).

Sources

- 1. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN103755584A - Method for synthesizing alpha-hydroxy amide compound - Google Patents [patents.google.com]

Methodological & Application

Application Note: Chemoselective Synthesis of 2-Cyclohexyl-2-hydroxy-N-phenylacetamide

Abstract & Scope

This application note details the optimized synthetic protocols for 2-cyclohexyl-2-hydroxy-N-phenylacetamide , a structural motif common in anticholinergic agents (e.g., Oxybutynin analogs) and TRP channel modulators.

The synthesis presents a specific chemoselective challenge: coupling a sterically hindered

This guide provides two distinct, validated workflows:

-

Method A (Direct Amidation): A high-yield, protecting-group-free protocol using HATU/DIPEA.

-

Method B (Multicomponent Assembly): A Passerini-3CR route for generating analog libraries.

Reagent Selection Guide

The choice of coupling reagent is critical due to the low nucleophilicity of aniline (

| Reagent | Class | Suitability | Mechanism Note | Recommended For |

| HATU | Uronium | High | Fast activation; minimizes racemization; high reactivity overcomes aniline's low nucleophilicity. | Research Scale (mg to g) |

| T3P (50% in EtOAc) | Phosphonic Anhydride | High | Low epimerization; excellent solubility; byproducts are water-soluble. | Scale-up (>10 g) |

| EDC / HOBt | Carbodiimide | Medium | Slower reaction with anilines; higher risk of O-acylation if reaction times are prolonged. | Standard laboratory stocks |

| SOCl₂ | Acid Chloride | Low | Requires O-protection (e.g., Acetyl) to prevent sulfite ester formation; harsh conditions. | Not recommended w/o protection |

Experimental Protocols

Method A: Direct Amidation (HATU Protocol)

Target: High-yield synthesis without O-protection.

Reagents:

-

Acid: 2-Cyclohexyl-2-hydroxyacetic acid (Hexahydromandelic acid) [CAS: 4335-77-7]

-

Amine: Aniline [CAS: 62-53-3]

-

Coupling Agent: HATU [CAS: 148893-10-1]

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Protocol:

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Dissolve Hexahydromandelic acid (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL, 0.3 M concentration).

-

Base Addition: Add DIPEA (2.0 equiv, 10.0 mmol) via syringe. The solution should remain clear.

-

Activation: Cool the mixture to 0°C (ice bath). Add HATU (1.1 equiv, 5.5 mmol) in one portion. Stir at 0°C for 15 minutes.

-

Expert Insight: Pre-activation at low temperature favors the formation of the active ester (O-At) while suppressing the kinetic rate of O-acylation (dimerization).

-

-

Coupling: Add Aniline (1.1 equiv, 5.5 mmol) dropwise.

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (25°C). Stir for 4–6 hours.

-

Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. Look for the disappearance of the acid (

shift) and formation of the product (

-

-

Workup:

-

Dilute reaction mixture with EtOAc (50 mL).

-

Wash successively with:

-

1M HCl (2 x 20 mL) – Removes excess aniline and DIPEA.

-

Sat. NaHCO₃ (2 x 20 mL) – Removes unreacted acid and HOBt byproducts.

-

Brine (1 x 20 mL).

-

-

Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Method B: Passerini-3CR (Alternative Route)

Target: Diversity-oriented synthesis (Creating analogs).

This method assembles the alpha-hydroxy amide backbone from three distinct components. Note that the classic Passerini reaction yields an

Reagents:

-

Aldehyde: Cyclohexanecarboxaldehyde

-

Isocyanide: Phenyl isocyanide (Isocyanobenzene)

-

Acid: Acetic acid (acts as the sacrificial O-acyl donor)

-

Solvent: Dichloromethane (DCM)

Protocol:

-

Condensation: In a vial, dissolve Cyclohexanecarboxaldehyde (1.0 equiv) and Acetic acid (1.0 equiv) in DCM (1 M).

-

Addition: Add Phenyl isocyanide (1.0 equiv).

-

Reaction: Stir at RT for 24 hours. The product is the O-acetyl protected amide.

-

Hydrolysis (Deprotection):

-

Evaporate DCM.

-

Redissolve residue in THF/MeOH/Water (2:1:1).

-

Add LiOH (2.0 equiv) and stir for 2 hours.

-

Acidify to pH 5 and extract with EtOAc to obtain the target 2-cyclohexyl-2-hydroxy-N-phenylacetamide .

-

Mechanism & Troubleshooting (Visualization)

The following diagram illustrates the critical decision pathways and potential side-reactions (O-acylation) inherent in this synthesis.

Caption: Reaction pathway analysis showing the competition between desired amidation and O-acylation side reactions, with troubleshooting logic.

Quality Control & Validation

To ensure the integrity of the synthesized reagent, the following analytical parameters must be met:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Amide NH: Singlet,

ppm (exchangeable with D₂O). -

Aromatic Protons: Multiplets,

ppm (5H, phenyl ring). -

Alpha-H: Doublet (or singlet if OH exchanged),

ppm. -

Hydroxyl OH: Doublet,

ppm (coupling to Alpha-H). -

Cyclohexyl: Multiplets,

ppm (11H).

-

-

Mass Spectrometry (ESI+):

-

Calculated Mass (

): 233.14 -

Observed

-

Observed

-

References

-

Chemoselective Amidation: "Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids." ChemRxiv, 2023.

-

Passerini Reaction Mechanism: "The Passerini Reaction." Organic Reactions, Vol 65, 2005.[3]

-

Aniline Nucleophilicity: "Reactions of Aniline: Acylation and Reactivity." Chemistry Steps, 2024.[][5]

-

Thermal Direct Amidation: "Synthesis of α-Hydroxyl Amides via Direct Amidation of Lactic Acid at Solvent- and Catalyst-Free Conditions." ResearchGate, 2025.

-

Coupling Reagents Guide: "Amide Synthesis: Mechanisms, Characteristics, Applications." BOC Sciences, 2024.

Sources

Preparation of alpha-hydroxy amides via Passerini reaction

Precision Synthesis of -Hydroxy Amides: A Sequential Passerini-3CR / Hydrolysis Protocol

Executive Summary

The

This Application Note details a high-throughput-ready protocol for synthesizing

Mechanistic Insight: The "Hidden" Hydroxyl

To master this synthesis, one must understand that the P-3CR does not directly yield an

The reaction proceeds through a non-ionic concerted mechanism in non-polar solvents, or an ionic pathway in polar solvents. The critical step is the Mumm Rearrangement , where the acyl group migrates from the imidate oxygen to the nitrogen, locking the structure into a stable amide.[1]

Pathway Visualization

The following diagram illustrates the molecular logic, highlighting the critical Mumm Rearrangement that necessitates the subsequent hydrolysis step.

Figure 1: Mechanistic flow of the Passerini reaction showing the formation of the ester intermediate via Mumm Rearrangement and its subsequent hydrolysis.[1][2][3][4][5][6]

Experimental Protocols

Phase A: Water-Accelerated Passerini Reaction

Objective: Synthesis of the

Traditional P-3CR is performed in Dichloromethane (DCM) and can take 24–48 hours. By switching to water (or aqueous emulsions), we exploit the hydrophobic effect and hydrogen bonding , often reducing reaction times to <4 hours and allowing product isolation via filtration.

Reagents:

-

Aldehyde (1.0 equiv): Electrophilic component (e.g., Benzaldehyde).

-

Isocyanide (1.0 equiv): Nucleophilic component (e.g., tert-Butyl isocyanide).

-

Carboxylic Acid (1.0 equiv): The "Sacrificial" component. Recommendation: Use Acetic Acid (AcOH) for easiest subsequent hydrolysis.

-

Solvent: Deionized Water (0.5 M concentration relative to aldehyde).

Step-by-Step Protocol:

-

Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, add the Aldehyde (1.0 mmol) and Acetic Acid (1.0 mmol).

-

Solvent Addition: Add Water (2.0 mL). The mixture will likely be heterogeneous (biphasic).

-

Initiation: Add the Isocyanide (1.0 mmol) in one portion. Cap the vial tightly.

-

Reaction: Stir vigorously at Room Temperature (20–25 °C).

-

Note: Vigorous stirring is critical to create an emulsion.

-

-

Monitoring: Monitor by TLC (typically 2–4 hours). The reaction is complete when the aldehyde spot disappears.

-

Workup (Precipitation Method):

-

If the product precipitates as a solid: Filter the mixture through a sintered glass funnel. Wash with water (2 x 5 mL) and hexanes (2 x 5 mL) to remove unreacted starting materials.

-

If the product is an oil: Extract with Ethyl Acetate (3 x 5 mL). Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Validation: Obtain ¹H NMR. Look for the characteristic

-proton signal (typically

Phase B: Chemoselective Hydrolysis (The "Reveal")

Objective: Cleavage of the acetate ester to reveal the

Reagents:

- -Acetoxy Amide (from Phase A).[7][8]

-

Lithium Hydroxide (LiOH·H₂O) or Potassium Carbonate (K₂CO₃).

-

Solvent: Methanol (MeOH) / THF (1:1).

Step-by-Step Protocol:

-

Dissolution: Dissolve the

-acetoxy amide (1.0 mmol) in MeOH/THF (5 mL, 1:1 v/v). -

Base Addition: Add LiOH·H₂O (1.5 equiv) dissolved in a minimum amount of water (approx. 0.5 mL).

-

Alternative: Solid K₂CO₃ (0.5 equiv) can be used for acid-sensitive substrates.

-

-

Reaction: Stir at Room Temperature for 30–60 minutes.

-

Checkpoint: TLC should show a more polar spot (lower R_f) appearing.

-

-

Quench: Neutralize with 1M HCl or saturated NH₄Cl solution to pH ~7.

-

Extraction: Extract with Ethyl Acetate (3 x 10 mL).

-

Purification: Wash the organic phase with Brine, dry over Na₂SO₄, and concentrate. If necessary, purify via flash column chromatography (Gradient: 0

50% EtOAc in Hexanes).

Data Analysis & Optimization

Solvent Effects on Reaction Efficiency

The choice of solvent dramatically impacts the P-3CR rate. The table below summarizes comparative data for the reaction of benzaldehyde, acetic acid, and t-butyl isocyanide (Pirrung & Sarma, 2004).

| Solvent | Concentration (M) | Time (h) | Yield (%) | Notes |

| Dichloromethane (DCM) | 0.1 | 18 | 55 | Standard conditions; slow. |

| Methanol (MeOH) | 0.5 | 12 | 68 | Polar protic; moderate rate. |

| Water (H₂O) | 0.5 | 3.5 | 95 | Recommended. Accelerated rate; clean isolation. |

| Water (2.5 M LiCl) | 0.5 | 2.0 | 98 | "Salting out" effect further accelerates reaction. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (Phase A) | Poor emulsion in water. | Increase stirring speed (1000+ rpm) or add a surfactant (e.g., Triton X-100). |

| Side Product: | Hydrolysis of isocyanide. | Ensure pH is not too acidic; add isocyanide last. Avoid excessive heat. |

| Amide Hydrolysis (Phase B) | Conditions too harsh. | Switch from LiOH to K₂CO₃ in dry Methanol (Transesterification) rather than hydrolysis. |

| Sticky Oil Product | Impurities/Solvent retention. | Triturate the oil with cold pentane or diethyl ether to induce crystallization. |

Workflow Logic Diagram

The following diagram outlines the decision-making process for the entire synthesis pipeline.

Figure 2: Operational workflow for the synthesis and purification of

References

-

Pirrung, M. C., & Sarma, K. D. (2004). Multicomponent reactions are accelerated in water.[4][9] Journal of the American Chemical Society, 126(2), 444–445.[9]

-

Passerini, M., & Simone, L. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzene con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126–129.

-

(Historical Context)

-

-

Semple, J. E., Owens, T. D., Nguyen, K., & Levy, O. E. (2000). New Synthetic Technology for Efficient Construction of

-Hydroxy- -

Shiri, M., et al. (2020). Highly Selective Synthesis of

-Hydroxy,

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly Selective Synthesis of α-Hydroxy, α-Oxy, and α-Oxo Amides by a Post-Passerini Condensation Transformation [zenodo.org]

- 8. Passerini reaction - Wikipedia [en.wikipedia.org]

- 9. Multicomponent reactions are accelerated in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New synthetic technology for efficient construction of alpha-hydroxy-beta-amino amides via the Passerini reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Solvent selection for 2-cyclohexyl-2-hydroxy-N-phenylacetamide extraction

Application Note: Solvent Selection & Extraction Protocols for 2-Cyclohexyl-2-hydroxy-N-phenylacetamide

-Hydroxy Amides[1]Executive Summary & Chemical Context

This guide details the strategic selection of solvents for the extraction and purification of 2-cyclohexyl-2-hydroxy-N-phenylacetamide (referred to herein as Target Amide ).

The Target Amide (

-

Lipophilic Domains: The cyclohexyl (aliphatic) and phenyl (aromatic) rings drive high solubility in non-polar to moderately polar organic solvents.

-

Polar Functionality: The

-hydroxyl group and the secondary amide moiety act as hydrogen bond donors and acceptors, necessitating solvents capable of disrupting crystal lattice energy without causing product loss to the aqueous phase.

Critical Process Insight: The presence of the tertiary benzylic-like hydroxyl group (adjacent to the carbonyl and cyclohexyl ring) makes the compound susceptible to acid-catalyzed dehydration or rearrangement at elevated temperatures. Therefore, solvent selection must prioritize low boiling points (for gentle removal) and chemical inertness.

Physicochemical Profiling & Solvent Screening Strategy

Before initiating wet chemistry, we must establish the theoretical solubility parameters. Based on the structure, the estimated LogP is approximately 2.2 – 2.8 . This places the molecule in the "highly permeable, moderately soluble" class.

Solvent Class Assessment

| Solvent Class | Suitability | Mechanistic Rationale |

| Chlorinated (DCM) | High Solubility | Avoid. While effective, DCM poses environmental hazards (Class 2) and complicates phase separation due to density (>1.0 g/mL).[1] |

| Esters (EtOAc, iPrOAc) | Optimal | Excellent solvency for the lipophilic rings; moderate H-bonding capability for the amide/hydroxyl groups. Density < 1.0 facilitates aqueous separation. |

| Ethers (MTBE, 2-MeTHF) | High Potential | 2-MeTHF is a superior "green" alternative to DCM/THF.[1] It forms clean phase cuts with water and has higher stability than THF. |

| Alcohols (IPA, EtOH) | Crystallization Only | Too miscible with water for extraction. Ideal for downstream recrystallization (antisolvent: water). |

| Alkanes (Heptane) | Poor Solubility | Used strictly as an antisolvent to drive precipitation. |

Visualizing the Selection Workflow

The following decision tree outlines the logical flow for selecting the extraction solvent based on impurity profile and process constraints.

Figure 1: Decision logic for solvent selection prioritizing green chemistry and process efficiency.

Detailed Experimental Protocols

Protocol A: Solubility Screening (The "Range-Finding" Method)

Objective: To empirically determine the solubility threshold of the Target Amide in candidate solvents.

Reagents: Pure 2-cyclohexyl-2-hydroxy-N-phenylacetamide (reference std), various solvents.[1]

-

Preparation: Weigh 100 mg of Target Amide into five separate 4 mL glass vials.

-

Titration: Add solvent (EtOAc, 2-MeTHF, Toluene, MTBE, IPA) in 100 µL increments to each vial at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Record the volume required for complete dissolution.

-

High Solubility: < 5 volumes (< 0.5 mL).

-

Moderate Solubility: 5–10 volumes.

-

Poor Solubility: > 20 volumes.

-

-

Thermal Stress: If insoluble at 10 volumes, heat to 50°C. If dissolution occurs, the solvent is a candidate for recrystallization .

Protocol B: Partition Coefficient Determination (Shake-Flask Method)

Objective: To validate extraction efficiency and selectivity against aniline (common impurity).[1]

Reagents: Target Amide, Aniline, EtOAc, pH 2.0 Buffer (Phosphate), pH 10.0 Buffer (Carbonate).

-

System Setup: Prepare a 1:1 biphasic system of EtOAc and Buffer (10 mL each).

-

Spiking: Dissolve 50 mg of Target Amide and 50 mg of Aniline in the system.

-

Equilibration: Shake vigorously for 5 minutes; allow phases to separate for 30 minutes.

-

Analysis: Remove an aliquot from both the Organic and Aqueous layers. Analyze via HPLC (UV at 254 nm).

-

Calculation:

-

Acceptance Criteria: Target Amide

(at all pHs); Aniline

-

Protocol C: Optimized Extraction Workflow (The "Self-Validating" Process)

Context: Extracting from a crude reaction mixture containing unreacted aniline and cyclohexyl-hydroxy acid.

Step 1: Quench & Dilution [1]

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of theoretical yield).

-

Add water (10 mL/g) to dissolve inorganic salts.

Step 2: Acidic Wash (Aniline Removal) [1]

-

Mechanism: Aniline (

) is protonated to the water-soluble anilinium salt.[1] The Target Amide (neutral) remains in EtOAc. -

Action: Wash the organic layer twice with 1M HCl (or 5% Citric Acid for milder conditions).

-

Validation: Check the pH of the aqueous waste; it must be < 2.0.

Step 3: Basic Wash (Acid Removal) [1]

-

Mechanism: Unreacted carboxylic acid starting material is deprotonated to the carboxylate.

-

Action: Wash the organic layer twice with Sat. NaHCO₃ or 1M NaOH.

-

Validation: Check for CO₂ evolution (if using bicarbonate) to ensure neutralization.

Step 4: Drying & Isolation [1]

-

Dry the organic phase over anhydrous

(Magnesium sulfate is also acceptable but can be slightly Lewis acidic). -

Filter and concentrate under reduced pressure at < 45°C (prevent thermal degradation).

Crystallization & Purification Strategy

Extraction yields a crude oil or solid. To achieve >99% purity, crystallization is required.

Recommended Solvent System: Toluene/Heptane or IPA/Water [1]

-

Dissolution: Dissolve the crude residue in minimal hot Toluene (approx. 60°C).

-

Nucleation: Allow to cool slowly to room temperature. If no crystals form, add Heptane dropwise until turbidity persists.

-

Aging: Stir gently at 0–5°C for 2 hours.

-

Filtration: Collect solids and wash with cold Heptane.

Alternative (Green): Dissolve in hot Isopropanol (IPA); add water as an anti-solvent.

Mechanism of Impurity Rejection

The following diagram illustrates how the pH-switching protocol selectively isolates the Target Amide.

Figure 2: Chemical differentiation of impurities via pH manipulation.

References

-

PubChem. N-Cyclohexyl-2-phenylacetamide Compound Summary. National Center for Biotechnology Information. Available at: [Link][1]

-

Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[2][3] Available at: [Link]

-

Sanofi. (2013).[4] Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.[2][3] Organic Process Research & Development.[3] Available at: [Link][1]

-

Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry.[2][3][4][5] Available at: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]

- 3. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]

- 4. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting HPLC peak tailing for alpha-hydroxy amides

Topic: Troubleshooting HPLC Peak Tailing for Alpha-Hydroxy Amides Ticket ID: T-AHA-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the support hub. You are likely here because your alpha-hydroxy amide (AHA) peaks are tailing (

The Core Problem: Alpha-hydroxy amides are deceptive. They are not just polar; they are bidentate ligands .

-

Hydrogen Bonding: The amide nitrogen and oxygen interact with residual silanols on the silica surface.

-

Metal Chelation: The

-hydroxyl group and the carbonyl oxygen form a stable 5-membered ring with trace metal ions (Fe²⁺/Fe³⁺) found in stainless steel frits and older silica generations.

This guide moves beyond basic troubleshooting to address the specific chelation chemistry driving your peak asymmetry.

Diagnostic Logic Tree

Before altering your chemistry, use this logic flow to isolate the root cause.

Figure 1: Diagnostic workflow for isolating silanol activity vs. metal chelation.

Tier 1: Silanol Interactions (The Basics)

Issue: The amide group acts as a hydrogen bond acceptor/donor with acidic silanols on the silica surface.

The Mechanism

Silica supports possess residual silanol groups (Si-OH). Even in "end-capped" columns, up to 50% of silanols may remain accessible due to steric hindrance.[1]

-

Amide Interaction: The lone pair on the amide nitrogen or oxygen H-bonds with the acidic proton of the silanol.

-

Result: Kinetic drag on a portion of the analyte population, causing the "tail."

The Solution

| Parameter | Recommendation | Scientific Rationale |

| Stationary Phase | Hybrid Particle (e.g., Ethylene Bridged) | Hybrid particles replace surface silanols with methyl groups during synthesis, reducing the population of acidic sites by up to 30% compared to standard silica [1]. |

| Mobile Phase pH | pH < 3.0 | The pKa of surface silanols is ~3.5–4.5. Operating at pH 2.5 ensures silanols are protonated (neutral), preventing strong H-bonding with the amide. |

| Buffer Additive | Triethylamine (TEA) @ 5-10 mM | TEA acts as a "sacrificial base." It saturates the active silanol sites, effectively blocking them from interacting with your amide. |

Tier 2: Metal Chelation (The Advanced Threat)

Issue: You have optimized pH and column choice, but tailing persists. This is likely metal chelation.

The Mechanism: The "Claw" Effect

Alpha-hydroxy amides possess a specific geometry that allows them to bite onto metal ions.

-

Ligand Structure: The oxygen of the

-hydroxyl group and the oxygen of the amide carbonyl are positioned perfectly to bind a central metal ion (M). -

Stability: This forms a 5-membered chelate ring , which is thermodynamically highly stable.

-

Source of Metals: Stainless steel frits (sintered metal), column walls, or trace iron in lower-quality silica [2].

Figure 2: The bidentate coordination complex formed between alpha-hydroxy amides and trace metals.

The Solution

If chelation is the culprit, standard silanol fixes will fail. You must remove or mask the metal.

A. Hardware Modification

-

PEEK-Lined Columns: Switch to columns where the stainless steel wall and frit are lined with PEEK (Polyether ether ketone). This eliminates the primary source of iron interaction.

-

Biocompatible Systems: Ensure your LC system uses titanium or MP35N alloy capillaries rather than standard steel.

B. Mobile Phase Additives (Chelators)

Add a competing chelating agent to the mobile phase to scavenge metal ions.[2]

-

Medronic Acid (5 µM): Highly effective for LC-MS as it is volatile and suppresses metal adducts.

-

EDTA (0.1 mM): Effective for UV detection but not recommended for LC-MS due to ion suppression and source contamination [3].

Protocol: System Passivation & Decontamination

Use this protocol if you suspect your LC system is contaminating your column with iron.

Objective: Strip accessible metal ions from the HPLC flow path (pump heads, tubing, injector).

Reagents:

-

Passivation Solution: 30% Phosphoric Acid (H₃PO₄) OR 6M Nitric Acid (HNO₃).[3]

-

Rinse Solvent: HPLC-grade Water.

Step-by-Step Workflow:

-

Disconnect the Column: Never passivate with an analytical column attached. Connect the injector directly to the detector using a union.

-

Flush Water: Flush system with water for 10 mins at 1.0 mL/min to remove organic solvents.

-

Passivate:

-

Pump the Passivation Solution at 1.0 mL/min for 60 minutes.

-

Note: Ensure your detector flow cell is compatible with high acid. If not, bypass the detector.

-

-

Neutralize: Flush with HPLC-grade water for at least 60 minutes until pH of the effluent is neutral.

-

Prime: Re-introduce your mobile phase and re-attach the column.

Frequently Asked Questions (FAQ)

Q: Why does my peak shape degrade after 50 injections? A: This is classic "frit fouling." Over time, the inlet frit accumulates particulate matter or strips metal ions from the system, creating a localized high-metal surface area. Fix: Replace the guard column or inlet frit.

Q: Can I use Acetate buffer instead of Phosphate? A: For alpha-hydroxy amides, Phosphate is superior . Phosphate itself is a chelating agent and can mask metal sites on the silica. Acetate has weak chelating power. However, phosphate is not volatile (bad for MS). For MS, use Formic Acid with Medronic Acid.

Q: My peak is splitting, not just tailing. A: This is likely physical, not chemical. Check for a "void" at the head of the column (bed collapse).[4] Reverse the column and flush (if permitted by manufacturer) or replace it.

References

-

Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

-

Phenomenex. (2025).[5] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

-

MicroSolv Technology. (2026). How to Purge Metal Contamination from HPLC Systems with EDTA. Retrieved from [Link]

-

LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns. Retrieved from [Link]

-

Chrom Tech. (2025).[6] Primary Causes of Peak Tailing in HPLC. Retrieved from [Link]

Sources

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV [mtc-usa.com]

- 3. welch-us.com [welch-us.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]

- 6. chromtech.com [chromtech.com]

Technical Support: Optimization of Reaction Temperature for Hexahydromandelic Acid Amidation

This guide addresses the critical process parameters for the amidation of hexahydromandelic acid (α-hydroxycyclohexylacetic acid). Due to the α-hydroxy group and the steric bulk of the cyclohexyl ring, this reaction presents a classic "kinetic vs. thermodynamic" conflict.

Executive Summary

The amidation of hexahydromandelic acid requires precise thermal control to navigate three competing pathways: N-acylation (desired), O-acylation (kinetic side-reaction), and Racemization/Dehydration (thermodynamic pitfalls).

-

Optimal Window: 0°C to 25°C (Activated Coupling) or 60°C–80°C (Boronic Acid Catalysis).

-

Critical Failure Points: Temperatures >100°C typically trigger dehydration to cyclohexylideneacetic acid or lactide formation.

-

Chirality Warning: The α-proton is acidic; temperatures >40°C in the presence of base (e.g., Et₃N, DIPEA) significantly accelerate racemization of enantiopure (R)- or (S)-hexahydromandelic acid.

Part 1: The Thermal Landscape (Mechanism & Risks)

The following diagram maps the temperature-dependent reaction pathways. Use this to diagnose which impurity profile matches your current results.

Figure 1: Reaction landscape showing the narrow thermal window for selective amidation.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Low Yield / Incomplete Conversion

Q: I am running the reaction at 0°C using EDC/HOBt, but conversion stalls at 60%. Should I heat it to reflux? A: No. Heating an EDC reaction to reflux will cause rapid decomposition of the active intermediate into N-acylurea (unreactive byproduct).

-

Diagnosis: The steric bulk of the cyclohexyl group impedes nucleophilic attack at low temperatures.

-

Solution:

-

Step-Up Protocol: Activate at 0°C for 30 minutes, then allow the reaction to warm to 25°C (Room Temp) and stir for 12–24 hours.

-

Solvent Switch: If using DCM (dichloromethane), switch to DMF or NMP. The higher polarity stabilizes the polar transition state, increasing the rate without adding thermal energy.

-

Catalyst: Ensure you are using a nucleophilic catalyst like DMAP (4-dimethylaminopyridine), but keep loading low (5-10 mol%) to prevent racemization.

-

Scenario B: Impurity Formation (O-Acylation)

Q: LC-MS shows a peak with the correct mass but wrong retention time. NMR suggests an ester linkage. A: You are likely forming the O-acyl isomer.

-

Cause: The hydroxyl group on hexahydromandelic acid is competing with your amine nucleophile. This often happens if the reaction temperature is too high during the activation step.

-

Fix:

-

Temperature: Strictly maintain <5°C during the addition of the coupling agent.

-

Order of Addition: Pre-mix the amine and the acid before adding the coupling agent. This ensures the amine is available immediately when the active ester forms, kinetically favoring N-acylation over O-acylation.

-

Scenario C: Loss of Chirality (Racemization)

Q: My starting material was 99% ee (R)-hexahydromandelic acid, but the product is only 80% ee. A: Thermal and base-mediated racemization occurred.

-

Mechanism: The α-proton is acidic. At T > 40°C, bases (TEA, DIPEA) facilitate proton abstraction/re-addition, scrambling the stereocenter.

-

Optimization:

-

Limit Base: Use only stoichiometric base (1.0–1.1 equiv) necessary to free the amine salt. Avoid large excesses.

-

Switch Reagents: Use HATU or T3P (Propylphosphonic anhydride) . These reagents react faster at lower temperatures (0°C), reducing the time window for racemization.

-

Max Temp: Never exceed 30°C if high optical purity is required.

-

Part 3: Optimized Protocols

Choose the protocol that matches your available equipment and "Green Chemistry" requirements.

Protocol 1: High-Fidelity Coupling (Recommended for Pharma)

Best for: High value, chiral products, small-to-medium scale.

| Parameter | Setting | Rationale |

| Solvent | DMF or DCM/DMF (9:1) | Solubilizes the cyclohexyl chain; DMF promotes rate at low temp. |

| Coupling Agent | HATU (1.1 equiv) | Fast kinetics at 0°C minimizes side reactions. |

| Base | DIPEA (2.0 equiv) | Essential for HATU activity; keep T < 25°C. |

| Temperature | 0°C (1h) → 23°C (4-12h) | Activation must be cold; coupling proceeds at RT. |

| Work-up | Acid wash (1M HCl) | Removes unreacted amine and residual DIPEA. |

Protocol 2: Catalytic "Green" Amidation

Best for: Scalable process, avoiding expensive coupling agents.

| Parameter | Setting | Rationale |

| Catalyst | 2-Fluorophenylboronic acid (10 mol%) | Activates carboxylic acid via mono-acyl borate intermediate. |

| Solvent | Toluene or Fluorobenzene | Allows azeotropic water removal. |

| Temperature | Reflux (85°C - 110°C) | Required to drive water removal (Dean-Stark or Soxhlet). |

| Additives | 4Å Molecular Sieves | Essential to shift equilibrium without extreme heat. |

| Note | Racemization Risk | Higher risk than Protocol 1; validate ee% before scaling. |

Part 4: Optimization Workflow (DoE)

If the standard protocols fail, execute this 2-factor Design of Experiment (DoE) to find your specific optimal point.

Figure 2: Decision tree for optimizing reaction conditions based on initial screening results.

References

-

El Dine, T. M., et al. (2015). Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. The Journal of Organic Chemistry.

- Relevance: Establishes boronic acid catalysis as a viable low-temp altern

-

Sheppard, T. D. (2009). Strategies for the Synthesis of Amides: Direct Amidation of Carboxylic Acids with Amines. Open Organic Chemistry Journal.

- Relevance: Reviews thermal vs.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

- Relevance: authoritative review on coupling agent mechanisms (HATU/EDC)

-

Sigma-Aldrich Technical Bulletin. Hexahydromandelic Acid Properties and Handling.

- Relevance: Provides physical data (mp 127°C)

-

Blanchet, J., et al. (2015). Boronic Acid Catalyzed Amidation.

- Relevance: Specific protocols for difficult substr

Impurity profiling of 2-cyclohexyl-2-hydroxy-N-phenylacetamide batches

Answering the user's request.## Technical Support Center: Impurity Profiling of 2-Cyclohexyl-2-hydroxy-N-phenylacetamide

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the impurity profiling of 2-cyclohexyl-2-hydroxy-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the analysis of this active pharmaceutical ingredient (API). Our goal is to provide not just procedural steps, but the scientific reasoning behind them, ensuring robust and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the principles and regulatory landscape of impurity profiling for 2-cyclohexyl-2-hydroxy-N-phenylacetamide.

Q1: What is impurity profiling and why is it critical for an API like 2-cyclohexyl-2-hydroxy-N-phenylacetamide?